molecular formula C10H11N3O B2805099 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one CAS No. 2415516-93-5

5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2805099
CAS No.: 2415516-93-5
M. Wt: 189.218
InChI Key: DCRPNRTUHXSCEF-UHFFFAOYSA-N
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Description

5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential biological activities and its role in medicinal chemistry. The pyrazolo[1,5-a]pyrazine scaffold is known for its diverse pharmacological properties, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of pyrazole derivatives with appropriate amine derivatives. One common method starts with the preparation of N-propargylated C-3 substituted pyrazoles, which are then reacted with different amine derivatives using cesium carbonate in methanol. This reaction yields various pyrazolo[1,5-a]pyrazine-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-IV, which plays a role in glucose metabolism . Additionally, its antiproliferative effects on cancer cells suggest it may interfere with cell division and growth pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the but-3-enyl group may enhance its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-but-3-enylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-3-6-12-7-8-13-9(10(12)14)4-5-11-13/h2,4-5,7-8H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRPNRTUHXSCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=CN2C(=CC=N2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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